Cas no 1227490-24-5 (5,6-Di(pyridin-3-yl)picolinaldehyde)

5,6-Di(pyridin-3-yl)picolinaldehyde is a heterocyclic aldehyde compound featuring a picolinaldehyde core substituted with two pyridin-3-yl groups at the 5- and 6-positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in coordination chemistry and ligand design. Its rigid, multidentate framework is particularly suited for constructing metal-organic frameworks (MOFs) and catalysts, where precise control over metal coordination is critical. The compound's pyridine and aldehyde functionalities offer versatile reactivity for further derivatization, enabling applications in supramolecular chemistry and materials science. Its well-defined structure and synthetic utility make it advantageous for researchers developing advanced functional materials or catalytic systems.
5,6-Di(pyridin-3-yl)picolinaldehyde structure
1227490-24-5 structure
商品名:5,6-Di(pyridin-3-yl)picolinaldehyde
CAS番号:1227490-24-5
MF:C16H11N3O
メガワット:261.278043031693
CID:4801905

5,6-Di(pyridin-3-yl)picolinaldehyde 化学的及び物理的性質

名前と識別子

    • 5,6-di(pyridin-3-yl)picolinaldehyde
    • 5,6-Di(pyridin-3-yl)picolinaldehyde
    • インチ: 1S/C16H11N3O/c20-11-14-5-6-15(12-3-1-7-17-9-12)16(19-14)13-4-2-8-18-10-13/h1-11H
    • InChIKey: CDEJVCXIJWXPJT-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CC=C(C2C=NC=CC=2)C(C2C=NC=CC=2)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 323
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 55.7

5,6-Di(pyridin-3-yl)picolinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029001848-250mg
5,6-Di(pyridin-3-yl)picolinaldehyde
1227490-24-5 95%
250mg
$1068.20 2023-09-03
Alichem
A029001848-500mg
5,6-Di(pyridin-3-yl)picolinaldehyde
1227490-24-5 95%
500mg
$1853.50 2023-09-03
Alichem
A029001848-1g
5,6-Di(pyridin-3-yl)picolinaldehyde
1227490-24-5 95%
1g
$3039.75 2023-09-03

5,6-Di(pyridin-3-yl)picolinaldehyde 関連文献

5,6-Di(pyridin-3-yl)picolinaldehydeに関する追加情報

Introduction to 5,6-Di(pyridin-3-yl)picolinaldehyde (CAS No: 1227490-24-5)

5,6-Di(pyridin-3-yl)picolinaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 1227490-24-5, features a unique structural framework that combines the functionalities of pyridine and picolinaldehyde moieties. The presence of two pyridin-3-yl groups at the 5 and 6 positions of the picolinaldehyde core imparts distinct electronic and steric properties, making it a versatile intermediate in the development of novel bioactive molecules.

The molecular structure of 5,6-Di(pyridin-3-yl)picolinaldehyde can be described as a conjugated system consisting of an aldehyde group attached to a bicyclic aromatic system. The pyridine rings contribute to the compound's solubility in polar organic solvents and enhance its potential for hydrogen bonding interactions, which are crucial for its biological activity. This structural feature has positioned 5,6-Di(pyridin-3-yl)picolinaldehyde as a valuable building block in medicinal chemistry, particularly in the design of small-molecule inhibitors and probes.

In recent years, there has been a surge in research focused on developing small-molecule modulators that target complex biological pathways. Among these pathways, those involving kinases and transcription factors have been extensively studied due to their critical roles in various diseases, including cancer and inflammatory disorders. 5,6-Di(pyridin-3-yl)picolinaldehyde has emerged as a promising candidate in this context, thanks to its ability to interact with specific protein targets through its pyridine-rich scaffold.

One of the most compelling aspects of 5,6-Di(pyridin-3-yl)picolinaldehyde is its potential as a scaffold for drug discovery. The aldehyde group serves as a reactive site for further functionalization via condensation reactions, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has enabled the synthesis of numerous derivatives with tailored biological activities. For instance, researchers have explored its utility in generating kinase inhibitors by linking it to other heterocyclic compounds or by incorporating amino acid residues that mimic natural substrates.

The biological activity of 5,6-Di(pyridin-3-yl)picolinaldehyde has been investigated in several preclinical studies. Notably, its derivatives have shown inhibitory effects on various kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases are involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. By modulating their activity, compounds derived from 5,6-Di(pyridin-3-yl)picolinaldehyde hold promise for treating conditions such as autoimmune diseases and cancer.

Moreover, the structural motif of 5,6-Di(pyridin-3-yl)picolinaldehyde has been leveraged in the development of probes for studying protein-protein interactions. The pyridine groups can be used to tag proteins or peptides via covalent bonding techniques like click chemistry or native chemical ligation. This approach has enabled researchers to visualize and understand the dynamics of protein interactions in living cells, providing insights into disease mechanisms and potential therapeutic targets.

Recent advances in computational chemistry have further enhanced the utility of 5,6-Di(pyridin-3-yl)picolinaldehyde as a drug discovery tool. Molecular modeling studies have revealed that its structure is well-suited for binding to specific pockets on protein surfaces. By integrating experimental data with computational predictions, researchers can design more effective derivatives with improved binding affinities and selectivity. This synergy between experimental and computational methods has accelerated the discovery pipeline for novel bioactive compounds.

The synthesis of 5,6-Di(pyridin-3-yl)picolinaldehyde itself is an intriguing challenge that highlights the ingenuity of modern synthetic chemistry. Traditional methods often involve multi-step sequences requiring careful control of reaction conditions to avoid side products. However, recent innovations in catalytic systems have streamlined these processes, making it possible to produce this compound with higher yields and purity. Such advancements are crucial for enabling large-scale applications in drug development.

In conclusion,5,6-Di(pyridin-3-yl)picolinaldehyde (CAS No: 1227490-24-5) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents. As our understanding of biological pathways continues to evolve,5,6-Di(pyridin-3-y l)p icolin aldehyde will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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